
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one, also known as DPOP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DPOP is a synthetic compound that belongs to the class of oxadiazole derivatives and has been found to exhibit various biological activities. In
Applications De Recherche Scientifique
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one has been found to exhibit various biological activities, including anticonvulsant, anxiolytic, and antidepressant activities. This compound has also been studied for its potential as a neuroprotective agent, due to its ability to inhibit oxidative stress and inflammation. Furthermore, this compound has been found to have potential applications in the field of cancer research, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The exact mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating the levels of neurotransmitters in the brain, such as serotonin and dopamine. This compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This compound has also been found to decrease the levels of glutamate, an excitatory neurotransmitter, in the brain. Furthermore, this compound has been found to decrease the levels of oxidative stress markers and pro-inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one in lab experiments is its ability to exhibit multiple biological activities. This makes this compound a versatile compound that can be used in various research fields. However, one of the limitations of using this compound is its synthetic nature, which may limit its applicability in natural product research.
Orientations Futures
There are several future directions for the research on 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one. One of the potential directions is to explore the structure-activity relationship of this compound and its derivatives, in order to optimize its biological activities. Another potential direction is to investigate the potential of this compound as a therapeutic agent for various neurological and psychiatric disorders. Furthermore, the potential of this compound as a neuroprotective agent in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, should be explored.
Méthodes De Synthèse
The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine with 1-(piperidin-1-yl)propan-1-one in the presence of a suitable solvent and a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to this compound. The synthesis of this compound has been optimized to obtain high yield and purity.
Propriétés
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-14-7-6-13(12-15(14)24-2)18-19-16(25-20-18)8-9-17(22)21-10-4-3-5-11-21/h6-7,12H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPSZKXIGJWSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

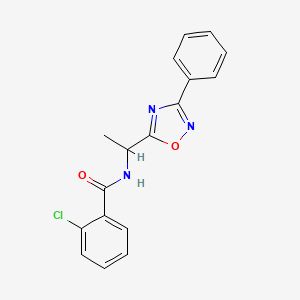

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7696642.png)
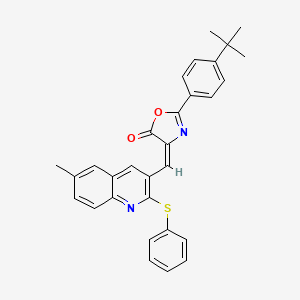

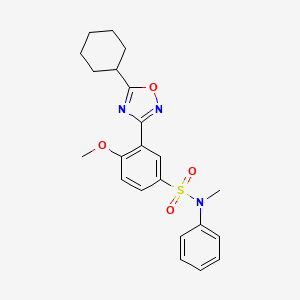
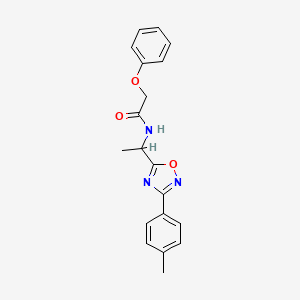
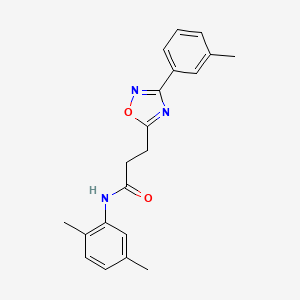

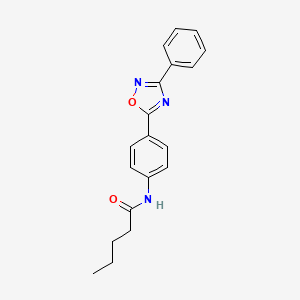



![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7696715.png)